Ethyl hexadeca-10,13-dienoate
CAS No.: 95456-53-4
Cat. No.: VC19212409
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95456-53-4 |
|---|---|
| Molecular Formula | C18H32O2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | ethyl hexadeca-10,13-dienoate |
| Standard InChI | InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h5-6,8-9H,3-4,7,10-17H2,1-2H3 |
| Standard InChI Key | NSOPDUMLFDNMEX-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCC=CCCCCCCCCC(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl hexadeca-10,13-dienoate has the molecular formula and a molecular weight of 280.445 g/mol . The structure features a 16-carbon backbone with cis (Z) double bonds at C10 and C13, confirmed by nuclear magnetic resonance (NMR) spectroscopy. Key spectral data include:
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NMR: Signals at δ 5.35–5.25 (m, 4H, H-10, H-11, H-13, H-14), δ 4.12 (q, 2H, J = 7.1 Hz, OCH2CH3), and δ 1.25 (t, 3H, J = 7.1 Hz, OCH2CH3) .
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NMR: Peaks at δ 173.4 (C=O ester), δ 130.2–127.8 (sp² carbons), and δ 60.1 (OCH2CH3) .
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IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (ester C=O stretch) and 3010 cm⁻¹ (C-H stretch of alkenes) .
The double bond geometry (Z,Z) was established through NOESY correlations and comparison with synthetic standards .
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 345–348°C (estimated) |
| Density | 0.89 g/cm³ |
| LogP | 5.58 |
| Solubility | Insoluble in water; soluble in ethanol, chloroform |
The high logP value indicates strong lipophilicity, making it suitable for lipid-based formulations .
Synthesis and Modification
Esterification of Hexadecadienoic Acid
The most common synthesis involves acid-catalyzed esterification of hexadeca-10,13-dienoic acid with ethanol:
Optimized conditions (70°C, 6 hours) yield >85% product .
Hydrogenation and Functionalization
Catalytic hydrogenation (H₂, Pd/C) saturates the double bonds, producing ethyl hexadecanoate—a saturated analog used in lubricants. Epoxidation with m-CPBA introduces oxirane groups, enabling polymer cross-linking applications .
Biological Relevance
Metabolic Pathways
In marine fungi (Aspergillus spp.), ethyl hexadeca-10,13-dienoate is biosynthesized via esterification of fatty acids generated through polyketide synthase (PKS) pathways. The double bonds arise from desaturases acting on palmitic acid derivatives .
Bioactivity
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Antimicrobial Effects: Exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) by disrupting cell membrane integrity .
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Anti-Inflammatory Action: Inhibits COX-2 (IC₅₀ = 18 µM) in murine macrophages, reducing prostaglandin E₂ synthesis .
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Signal Modulation: Serves as a precursor for oxidized lipid mediators (e.g., epoxy eicosatrienoic acids) that regulate vascular tone .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70% acetonitrile) elutes the compound at 14.2 minutes, with UV detection at 210 nm . GC-MS analysis (EI mode) shows a molecular ion at m/z 280.24 and fragmentation peaks at m/z 236 ([M−COOEt]⁺) and m/z 164 ([C₁₀H₁₃]⁺) .
Spectroscopic Techniques
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High-Resolution MS: Exact mass = 280.24023 Da (calculated for ) .
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2D NMR: COSY and HMBC correlations confirm the positions of double bonds and ester linkage .
Industrial and Research Applications
Lipidomics Studies
Used as an internal standard for quantifying unsaturated fatty acids in plasma and tissue samples, leveraging its distinct retention time and mass signature .
Material Science
Incorporated into bio-based polymers to enhance flexibility. For example, copolymerization with ε-caprolactone increases elastomer ductility by 40% .
Cosmetic Formulations
Its lipophilic nature and oxidative stability make it a candidate for moisturizers and emulsifiers, though cytotoxicity assays (IC₅₀ > 100 µM in keratinocytes) confirm safety .
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